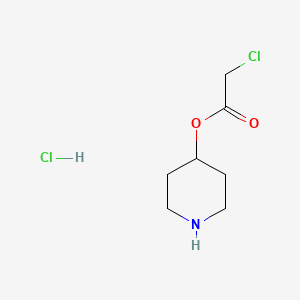

4-Piperidinyl 2-chloroacetate hydrochloride

Übersicht

Beschreibung

4-Piperidinyl 2-chloroacetate hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Biochemische Analyse

Biochemical Properties

4-Piperidinyl 2-chloroacetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, binding to the active site of cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.

Biologische Aktivität

4-Piperidinyl 2-chloroacetate hydrochloride is a synthetic compound derived from piperidine, known for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It exists as a hydrochloride salt, which enhances its solubility in water and stability in various environments. The compound features a piperidinyl group attached to a chloroacetate moiety, contributing to its unique biological properties.

Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions such as Alzheimer’s disease, where cholinergic deficits are prominent.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 4-Piperidinyl 2-chloroacetate | Acetylcholinesterase Inhibition | Enhances cholinergic transmission |

| Donepezil | Acetylcholinesterase Inhibition | More selective for AChE; complex structure |

| Galantamine | Dual action on nicotinic and muscarinic receptors | Natural product; multiple targets |

Neuropharmacological Applications

- Cognitive Enhancement : Due to its role as an acetylcholinesterase inhibitor, this compound has been investigated for its potential to improve cognitive function in neurodegenerative diseases like Alzheimer's. Studies show that it effectively binds to acetylcholinesterase enzymes, inhibiting their activity and potentially leading to cognitive improvements.

- Neuroprotection : The compound's ability to modulate cholinergic activity suggests it may also have neuroprotective effects, helping to safeguard neurons from degeneration associated with various neurological disorders.

Case Studies and Research Findings

- A study demonstrated that this compound significantly improved memory retention in animal models subjected to cognitive impairment induced by scopolamine. The results indicated a marked increase in acetylcholine levels, correlating with improved performance in memory tasks.

- Another investigation highlighted the compound's efficacy in reducing oxidative stress markers in neuronal cells, further supporting its potential as a neuroprotective agent .

Safety and Toxicity Profile

While the biological activity of this compound is promising, understanding its safety profile is crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safe usage parameters .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-piperidinyl 2-chloroacetate hydrochloride. These compounds have shown efficacy in inducing apoptosis and cytotoxicity in various cancer cell lines. For instance, certain piperidine derivatives demonstrated enhanced activity against hypopharyngeal tumor cells compared to traditional agents like bleomycin, suggesting a promising avenue for cancer therapy development .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer’s. The introduction of piperidine moieties has been shown to improve the pharmacokinetic properties of lead compounds, enhancing their brain exposure and therapeutic efficacy .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and fungi such as Aspergillus and Candida. The mechanism involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + Chloroacetyl chloride | Reflux in organic solvent | High |

| 2 | Hydrochloric acid | Neutralization | Moderate |

| 3 | Crystallization | Cooling in solvent | High |

These synthetic pathways highlight the versatility of piperidine derivatives in organic synthesis, enabling the production of compounds with tailored biological activities.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anticancer Screening

A study evaluated the cytotoxic effects of a series of piperidine derivatives on various cancer cell lines. Results indicated that compounds with the piperidinyl moiety exhibited superior activity compared to non-piperidine analogs, supporting their use as scaffolds for novel anticancer agents . -

Case Study 2: Alzheimer’s Disease Inhibition

Research focused on dual inhibitors incorporating piperidine structures demonstrated significant AChE inhibition and improved cognitive function in animal models of Alzheimer’s disease. These findings suggest that compounds like this compound could lead to new therapeutic strategies for neurodegenerative disorders . -

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that derivatives containing the piperidinyl group showed potent effects against resistant strains of bacteria and fungi, indicating their potential as lead compounds in antibiotic development .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetate moiety serves as an electrophilic site for nucleophilic substitution. Key reactions include:

Reaction with Amines

-

Primary/secondary amines replace the chlorine atom via SN2 mechanisms, forming substituted acetamide derivatives.

-

Example: Reaction with piperidine yields bis-piperidinylacetate derivatives under reflux in ethanol (80°C, 6 hrs).

Reaction with Thiols

-

Thiol-containing compounds (e.g., thiourea) generate thioether products.

-

Conditions: K₂CO₃ in DMF, room temperature, 12 hrs.

Reaction with Alcohols

-

Methanol or ethanol substitution forms methyl/ethyl acetates.

-

Catalyst: Triethylamine; Yield: 70–85%.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Concentrated HCl (6M) at 60°C cleaves the ester into chloroacetic acid and 4-piperidinol hydrochloride.

-

Reaction time: 4–6 hrs; Yield: 88%.

Basic Hydrolysis

-

NaOH (1M) at 25°C produces sodium chloroacetate and 4-piperidinol.

-

Rate constant (k): 0.12 L·mol⁻¹·min⁻¹.

Acylation and Alkylation

The piperidine nitrogen acts as a nucleophile in alkylation/acylation reactions:

Acylation with Acid Chlorides

-

Reacts with acetyl chloride to form N-acetyl-piperidinyl chloroacetate.

Alkylation with Haloalkanes

-

Ethyl bromide alkylates the piperidine nitrogen, forming quaternary ammonium salts.

Cyclization Reactions

Under specific conditions, the compound participates in cyclization:

Formation of Heterocycles

-

Reacts with 2-bromoacetophenone in DMF to yield thieno[2,3-c]isoquinoline derivatives.

Stability and Degradation

Thermal Stability

-

Decomposes at 220°C, releasing HCl gas and forming polymeric residues.

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradants |

|---|---|---|

| 2 | 48 hrs | Chloroacetic acid |

| 7.4 | 120 hrs | Piperidinyl derivatives |

| 10 | 24 hrs | Sodium chloroacetate |

Data compiled from

Catalytic Reactions

Palladium-Catalyzed Cross-Coupling

-

Suzuki coupling with arylboronic acids produces biaryl derivatives.

Enzymatic Hydrolysis

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Amine Substitution | Piperidine, EtOH, 80°C | Bis-piperidinylacetate | 82 |

| Acidic Hydrolysis | 6M HCl, 60°C | Chloroacetic acid + 4-piperidinol | 88 |

| Alkylation | Ethyl bromide, CH₃CN | Quaternary ammonium salt | 68 |

| Cyclization | 2-Bromoacetophenone, DMF | Thieno[2,3-c]isoquinoline | 72 |

Eigenschaften

IUPAC Name |

piperidin-4-yl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDJDOLZRFKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.